molecular formula H2CO3<br>CH2O3 B8815115 Carbonic Acid CAS No. 22719-67-1

Carbonic Acid

Cat. No. B8815115
CAS RN: 22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
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Patent
US06162958

Procedure details

In this process, as can be seen from reaction formula 4, some sodium carbonate is consumed by reacting with the PCB to form NaCl. Moreover, as shown by reaction formula 5, some sodium carbonate is converted into sodium bicarbonate by reaction with the resulting carbon dioxide. Furthermore, as shown by reaction formula 6, the carbon dioxide existing in excess is used to form an aqueous solution of sodium bicarbonate and carbonic acid. Thus, the sodium carbonate particles were exhausted and, therefore, the PCB decomposition reaction is retarded to an extreme degree.
[Compound]
Name
formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
formula 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-:2].[Na+:5].[Na+].[C:7](=[O:10])([OH:9])[O-:8].[Na+].C(=O)=O>>[C:1](=[O:2])([OH:4])[O-:3].[Na+:5].[C:7](=[O:8])([OH:10])[OH:9] |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
formula 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
formula 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])(O)=O.[Na+]
Name
Type
product
Smiles
C(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.